molecular formula C16H25N3O4S B15174979 tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate

tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate

Cat. No.: B15174979
M. Wt: 355.5 g/mol
InChI Key: GGMLBPLMIQUIST-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate is an organic compound that features a piperazine ring substituted with a tert-butyl ester group and an amino-methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethanolamine under acidic conditions.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced by reacting the piperazine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Substitution with Amino-Methylsulfonylphenyl Group: The final step involves the substitution of the piperazine ring with the amino-methylsulfonylphenyl group using a suitable reagent such as 3-amino-5-(methylsulfonyl)phenyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to form thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: Similar structure with a pyridyl group instead of the amino-methylsulfonylphenyl group.

    tert-Butyl 4-formylpiperidine-1-carboxylate: Contains a formyl group instead of the amino-methylsulfonylphenyl group.

Uniqueness

tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate is unique due to the presence of both the amino and methylsulfonyl groups on the phenyl ring, which can confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H25N3O4S

Molecular Weight

355.5 g/mol

IUPAC Name

tert-butyl 4-(3-amino-5-methylsulfonylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H25N3O4S/c1-16(2,3)23-15(20)19-7-5-18(6-8-19)13-9-12(17)10-14(11-13)24(4,21)22/h9-11H,5-8,17H2,1-4H3

InChI Key

GGMLBPLMIQUIST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)N)S(=O)(=O)C

Origin of Product

United States

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